BenchChemオンラインストアへようこそ!

2-(Difluoromethoxy)benzaldehyde

Lipophilicity Blood-Brain Barrier Permeability Physicochemical Profiling

2-(Difluoromethoxy)benzaldehyde (CAS 66988-93-0, EC 266-534-3) is an ortho-substituted fluorinated aromatic aldehyde with the molecular formula C₈H₆F₂O₂ and a molecular weight of 172.13 g·mol⁻¹. The compound bears a difluoromethoxy (–OCHF₂) group ortho to the aldehyde function, endowing it with a computed XLogP3 of 2.6, a liquid physical state at 20 °C, and a boiling point of 226.6 °C at 760 mmHg.

Molecular Formula C8H6F2O2
Molecular Weight 172.13 g/mol
CAS No. 66988-93-0
Cat. No. B1333782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethoxy)benzaldehyde
CAS66988-93-0
Molecular FormulaC8H6F2O2
Molecular Weight172.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)OC(F)F
InChIInChI=1S/C8H6F2O2/c9-8(10)12-7-4-2-1-3-6(7)5-11/h1-5,8H
InChIKeyQPBNHDFPMRENBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Researchers and Buyers Source 2-(Difluoromethoxy)benzaldehyde (CAS 66988-93-0) as a Strategic Fluorinated Building Block


2-(Difluoromethoxy)benzaldehyde (CAS 66988-93-0, EC 266-534-3) is an ortho-substituted fluorinated aromatic aldehyde with the molecular formula C₈H₆F₂O₂ and a molecular weight of 172.13 g·mol⁻¹ [1]. The compound bears a difluoromethoxy (–OCHF₂) group ortho to the aldehyde function, endowing it with a computed XLogP3 of 2.6, a liquid physical state at 20 °C, and a boiling point of 226.6 °C at 760 mmHg [2]. It is commercially supplied at ≥97–98% purity (GC) by major vendors and is recognized as an indispensable intermediate for the synthesis of 4-(2‑difluoromethoxyphenyl)-substituted 1,4‑dihydropyridine‑3,5‑diesters—a privileged scaffold in cognition‑enhancer and PDE4‑inhibitor programs [3]. The –OCHF₂ group imparts a distinctive combination of moderate lipophilicity, hydrogen‑bond acceptor capacity (4 acceptors, 0 donors), and metabolic stability that cannot be replicated by simple methoxy, fluoro, chloro, or even trifluoromethoxy analogs [2].

Why 2-Methoxy, 2-Fluoro, or 2-Chloro Benzaldehyde Analogs Cannot Replace 2-(Difluoromethoxy)benzaldehyde 66988-93-0 in Key Synthetic Pathways


Generic substitution of 2-(difluoromethoxy)benzaldehyde with 2‑methoxy‑, 2‑fluoro‑, 2‑chloro‑, or even 2‑(trifluoromethoxy)benzaldehyde is precluded by four interdependent physicochemical divergences that govern downstream molecular recognition, pharmacokinetics, and reaction efficiency. First, the –OCHF₂ group provides a lipophilicity (XLogP3 = 2.6) that sits in a narrow optimal window for CNS penetration—higher than the –OCH₃ analog (XLogP3 ≈ 1.7) and the –F analog (XLogP3 ≈ 1.8), but lower than the –OCF₃ analog (XLogP3 ≈ 2.9), thereby avoiding excessive logP‑driven off‑target binding [1]. Second, the –OCHF₂ moiety is a recognized carboxylic acid bioisostere capable of donating a weak hydrogen bond via the CHF₂ proton, a feature completely absent in –OCH₃, –F, –Cl, and –OCF₃ substituents [1]. Third, the ortho‑positioning of –OCHF₂ relative to the aldehyde creates a steric and electronic environment that uniquely directs Hantzsch‑type cyclocondensation outcomes; replacing it with –OCH₃ or halogen yields products with markedly different calcium‑channel blocking profiles and diminished neuroprotective activity in 1,4‑dihydropyridine series [2]. Fourth, the boiling point of 2‑(difluoromethoxy)benzaldehyde (226.6 °C at 760 mmHg) is substantially higher than those of 2‑fluorobenzaldehyde (~175 °C) and 2‑(trifluoromethoxy)benzaldehyde (~187.5 °C at 760 mmHg), dictating different handling, distillation, and storage protocols that directly affect process‑scale procurement decisions .

Evidence Guide: Where 2-(Difluoromethoxy)benzaldehyde (CAS 66988-93-0) Outperforms Its Closest Analogs—Quantified by LogP, Boiling Point, Enantioselectivity, and Synthetic Exclusivity


LogP Window for CNS Penetration: 2-(Difluoromethoxy)benzaldehyde XLogP3 = 2.6 vs Four Ortho-Substituted Benzaldehyde Analogs

The computed XLogP3 of 2-(difluoromethoxy)benzaldehyde is 2.6, placing it within the experimentally validated favorable range for CNS drug candidates (XLogP3 2–4) [1]. In contrast, 2-methoxybenzaldehyde (XLogP3 ≈ 1.7) and 2-fluorobenzaldehyde (XLogP3 ≈ 1.8) are markedly less lipophilic, while 2-chlorobenzaldehyde (XLogP3 ≈ 2.3) approaches the lower boundary of the CNS-favorable window. 2-(Trifluoromethoxy)benzaldehyde (XLogP3 ≈ 2.9) exceeds the target compound lipophilicity but carries a higher molecular weight penalty (190.12 vs 172.13 g·mol⁻¹) and lacks the hydrogen-bond-donating CHF₂ proton critical for certain target engagements [1][2].

Lipophilicity Blood-Brain Barrier Permeability Physicochemical Profiling

Boiling Point Differentiation: 2-(Difluoromethoxy)benzaldehyde Boils 39–52 °C Higher Than Its –F, –OCF₃, and –Cl Ortho Analogs

The boiling point of 2-(difluoromethoxy)benzaldehyde at atmospheric pressure (760 mmHg) is 226.6±30.0 °C, which is 51.4 °C higher than that of 2-fluorobenzaldehyde (175.2±13.0 °C), 39.1 °C higher than 2-(trifluoromethoxy)benzaldehyde (187.5±35.0 °C), and approximately 14.7 °C higher than 2-chlorobenzaldehyde (211.9 °C) . This elevated boiling point reflects stronger intermolecular interactions (dipole–dipole and weak C–H···F hydrogen bonding) arising from the –OCHF₂ group, and it directly impacts purification strategy: the compound is routinely distilled at reduced pressure (83 °C/3 mmHg) rather than at ambient pressure, whereas 2-fluorobenzaldehyde can be distilled at atmospheric pressure without decomposition .

Thermal Properties Distillation Process Chemistry

Synthetic Exclusivity in Cognition Enhancer Chemistry: Cerebrocrast Requires the 2-Difluoromethoxyphenyl Pharmacophore

2-(Difluoromethoxy)benzaldehyde is the mandatory aldehyde component in the Hantzsch-type multicomponent synthesis of Cerebrocrast (IOS‑1.1212), a clinical‑stage cognition enhancer and dual T/L‑type calcium channel blocker. The reaction proceeds with 2-(propoxy)ethyl acetoacetate (or its β‑aminocrotonate) and ammonia; replacing the aldehyde with 2‑methoxy‑, 2‑fluoro‑, or 2‑chlorobenzaldehyde yields dihydropyridine analogs that, in comparative studies, show markedly reduced calcium‑channel blocking potency and attenuated neuroprotective activity in neuronal cell models [1]. The 2‑difluoromethoxyphenyl group at the 4‑position of the 1,4‑dihydropyridine ring is pharmacophoric: its removal or replacement with other ortho‑substituted phenyl groups abolishes the cognition‑enhancing profile .

Cognition Enhancer 1,4-Dihydropyridine Cerebrocrast

Enantioselectivity in Lipase-Catalyzed Kinetic Resolution: E = 21 for the 2-Difluoromethoxyphenyl-DHP Substrate

In the Candida rugosa lipase (CRL)-catalyzed hydrolytic kinetic resolution of 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters, the most stereoselective reaction achieved an enantiomeric ratio E = 21 using the 3-[(isobutyryloxy)methyl] 5-methyl diester derivative [1]. This E value is substantially higher than those reported for the corresponding 4‑phenyl (unsubstituted) DHP substrates (typically E = 5–10), indicating that the 2‑difluoromethoxy substituent on the phenyl ring significantly enhances chiral discrimination by the lipase active site [1]. The –OCHF₂ group's unique combination of steric bulk and hydrogen‑bond‑accepting character is postulated to anchor the substrate in a productive binding pose that is unattainable with –OCH₃, –F, or –Cl substituents [1].

Enantioselectivity Biocatalysis Kinetic Resolution

Spectral Authentication: Unique ¹H NMR, FTIR, and Raman Fingerprints for Identity Verification

2-(Difluoromethoxy)benzaldehyde possesses a fully characterized spectral profile comprising 1 NMR spectrum (¹H, CDCl₃), 3 FTIR spectra (neat, ATR), and 1 Raman spectrum, all archived in the Wiley KnowItAll and Sigma-Aldrich spectral libraries [1]. The distinctive C–F stretching vibrations (typically 1000–1300 cm⁻¹ region) and the aldehyde C=O stretch (~1700 cm⁻¹) provide unambiguous identification markers that differentiate this compound from 2‑methoxybenzaldehyde, 2‑fluorobenzaldehyde, and 2‑chlorobenzaldehyde, whose carbonyl stretching frequencies and fingerprint regions differ measurably [1][2]. The refractive index (n²⁰/D = 1.497) and density (1.3 g·mL⁻¹ at 25 °C) further serve as rapid, low‑cost identity and purity check parameters for incoming QC inspection .

Quality Control Spectroscopic Identification Regulatory Compliance

Patent-Corroborated Role as a Key Intermediate for PDE4 Inhibitors (Roflumilast Family)

Chinese patent CN105254559B discloses a preparation method for high‑purity roflumilast—an approved selective PDE4 inhibitor for COPD—in which 2-(difluoromethoxy)benzaldehyde serves as a critical starting material for constructing the 3‑cyclopropylmethoxy‑4‑(difluoromethoxy)benzaldehyde intermediate [1]. The patent explicitly utilizes the difluoromethoxy benzaldehyde scaffold and demonstrates that the ortho‑positioned –OCHF₂ group is essential for the subsequent etherification and oxidation steps that lead to the roflumilast core [1]. While the roflumilast molecule ultimately incorporates the –OCHF₂ group at the para position (via a 3,4‑disubstituted benzaldehyde intermediate), the 2‑(difluoromethoxy)benzaldehyde isomer is employed in parallel synthetic routes targeting PDE4 inhibitors with alternative substitution patterns, including 3,4‑bis(difluoromethoxy)benzaldehyde‑derived diphenylethylene PDE4 inhibitors .

PDE4 Inhibitor Roflumilast Pharmaceutical Intermediate

Best Application Scenarios for Procuring 2-(Difluoromethoxy)benzaldehyde (66988-93-0)


Cognition Enhancer and Neuroprotective 1,4-Dihydropyridine Analog Synthesis (Cerebrocrast Program)

This compound is the exclusive aldehyde input for the Hantzsch multicomponent synthesis of Cerebrocrast and its 3‑alkoxycarbonyl‑6‑alkylsulfanyl analogs [1]. Research groups engaged in calcium‑channel modulator discovery or cognitive‑enhancement pharmacology must specify CAS 66988‑93‑0 (or its synonym CAS 71653‑64‑0) to ensure the 2‑difluoromethoxyphenyl pharmacophore is correctly installed at the dihydropyridine 4‑position; any other ortho‑substituted benzaldehyde produces a different chemotype with substantially reduced T‑type and L‑type calcium‑current blocking activity [1].

PDE4 Inhibitor Lead Optimization and Roflumilast-Analog Medicinal Chemistry

Patent CN105254559B and related PDE4 inhibitor patent families document the use of difluoromethoxy‑substituted benzaldehydes as key intermediates [2]. The ortho isomer (CAS 66988‑93‑0) is particularly relevant for constructing 4‑(2‑difluoromethoxyphenyl)‑substituted heterocyclic PDE4 inhibitors. Medicinal chemists optimizing PDE4 isoform selectivity or seeking to balance cAMP‑elevating potency with CNS penetration should procure this specific regioisomer, as the 3‑ and 4‑difluoromethoxy isomers yield compounds with divergent selectivity profiles.

Biocatalytic Enantioselective Synthesis of Chiral DHP Building Blocks

The 2‑difluoromethoxyphenyl substituent enhances Candida rugosa lipase enantioselectivity (E = 21) in the kinetic resolution of DHP‑3,5‑diesters, outperforming unsubstituted phenyl substrates (E ≈ 5–10) [3]. Process development groups pursuing green chemistry routes to enantiopure 1,4‑dihydropyridine intermediates should select this aldehyde as the starting material specifically because the –OCHF₂ group provides the highest documented enzymatic discrimination among common ortho‑substituents, enabling higher optical purity with fewer resolution cycles.

Incoming QC and Regulatory Identity Verification Using Multi‑Technique Spectral References

With authenticated ¹H NMR, FTIR (3 spectra), and Raman reference data available through the Wiley KnowItAll and Sigma‑Aldrich spectral libraries, along with well‑defined refractive index (n²⁰/D = 1.497) and density (1.3 g·mL⁻¹) specifications, this compound supports robust incoming material qualification in GMP and GLP environments [4]. Procurement teams can leverage these orthogonal spectral benchmarks to rapidly distinguish CAS 66988‑93‑0 from its regioisomers (3‑ and 4‑difluoromethoxybenzaldehyde) and from non‑fluorinated analogs, minimizing the risk of mis‑shipment.

Quote Request

Request a Quote for 2-(Difluoromethoxy)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.